4-(Butylamino)benzoic acid
Overview
Description
4-(Butylamino)benzoic acid is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzoic acid moiety linked to a butylamino group, which can interact with various metals and organic molecules to form complexes with distinct properties.
Synthesis Analysis
The synthesis of derivatives of 4-(butylamino)benzoic acid has been explored in several studies. For instance, the synthesis of 5-vinylideneoxazolidin-2-ones involves a CO2-fixation reaction of 4-(benzylamino)-2-butynyl carbonates and benzoates, which suggests that similar methods could potentially be adapted for the synthesis of 4-(butylamino)benzoic acid derivatives . Additionally, the synthesis of 4-(4-phenylbutoxy) benzoic acid through a multi-step reaction involving 4-chloro-1-butanol indicates the versatility of benzoic acid derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 4-(butylamino)benzoic acid and its derivatives has been characterized using various spectroscopic techniques. For example, the structural characterization of 4-(2-nitrophenylsulfonamido)benzoic acid and its complexes was achieved using elemental analyses, FT-IR, 1H NMR, and 13C{1H} NMR, along with X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of 4-(butylamino)benzoic acid complexes.
Chemical Reactions Analysis
4-(Butylamino)benzoic acid can participate in chemical reactions to form complexes with metals. The chloro complexes of 4-(butylamino)benzoic acid with cobalt, nickel, and copper have been prepared, and their structures were elucidated to be tetrahedral for cobalt and polymeric octahedral for nickel and copper . These findings demonstrate the reactivity of 4-(butylamino)benzoic acid with transition metals and its potential to form coordination compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(butylamino)benzoic acid derivatives have been investigated in various studies. The thermal, spectral, and magnetic properties of its metal complexes have been characterized, revealing information about their stability and electronic structures . Additionally, the performance of these complexes as coloring materials for poly(vinyl chloride) has been evaluated, indicating their potential applications in material science .
Scientific Research Applications
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- Summary of the application : “4-(Butylamino)benzoic acid” is used in peptide synthesis . Peptides are short chains of amino acids that are linked together, and they are the building blocks of proteins. In the field of biochemistry, peptide synthesis is the production of peptides, which are used in the study of protein structure and function.
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Design, Synthesis and Biological Activity Evaluation
- Summary of the application : “4-(Butylamino)benzoic acid” might be used in the design and synthesis of new compounds for biological activity evaluation . This involves the use of “4-(Butylamino)benzoic acid” as a starting material or intermediate in the synthesis of new compounds, which are then tested for their biological activity.
Safety And Hazards
4-(Butylamino)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .
Relevant Papers Several papers have been identified that may be relevant to 4-(Butylamino)benzoic acid. These include studies on the genotoxicity assessment of the novel antitussive agent , and the inhibition of voltage-gated sodium currents . Further analysis of these papers could provide more detailed information on the properties and potential applications of 4-(Butylamino)benzoic acid.
properties
IUPAC Name |
4-(butylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCRFDDXAVMSLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197127 | |
Record name | 4-n-Butylaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661003 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Butylamino)benzoic acid | |
CAS RN |
4740-24-3, 32760-16-0 | |
Record name | 4-(Butylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4740-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-n-Butylaminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonatate [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032760160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4740-24-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-n-Butylaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Butylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(BUTYLAMINO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGL80FSD2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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